molecular formula C20H17ClFN3O3S B6522839 N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 942743-74-0

N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B6522839
CAS No.: 942743-74-0
M. Wt: 433.9 g/mol
InChI Key: MECCHYJBJHOESW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H17ClFN3O3S and its molecular weight is 433.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.0663184 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Enzyme Inhibition

Pyrazole-carboxamide derivatives have shown promise as enzyme inhibitors. This compound may interact with specific enzymes, potentially altering their activity and leading to various biological effects. For instance, it could potentially inhibit enzymes involved in cellular processes such as:

  • Protein kinases
  • Phosphatases
  • Proteases

Anti-inflammatory Properties

Many pyrazole derivatives exhibit anti-inflammatory activities. The presence of the pyrazole ring and the carboxamide group in this compound suggests it may have similar properties . Potential mechanisms include:

  • Inhibition of pro-inflammatory cytokine production
  • Modulation of inflammatory signaling pathways

Antifungal Activity

Pyrazole-carboxamide compounds have demonstrated antifungal properties. In a study on structurally related compounds, researchers found significant inhibition of fungal growth . The table below summarizes the mycelial inhibition growth (MIG) of a similar pyrazole-carboxamide derivative against Colletotrichum gloeosporioides:

Concentration (mM)MIG (%)
129.3
556.1
1061.0

Potential Anticancer Activity

Some pyrazole derivatives have shown anticancer properties. While specific studies on this compound are not available, structurally similar molecules have demonstrated:

  • Inhibition of cancer cell proliferation
  • Induction of apoptosis in cancer cells
  • Modulation of cell signaling pathways involved in cancer progression

Structure-Activity Relationship

The biological activity of N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is likely influenced by its structural features:

  • Pyrazole ring : Core structure contributing to various biological activities
  • Carboxamide group : May enhance binding to target proteins
  • Chloro and fluoro substituents : Could improve metabolic stability and membrane permeability
  • Phenyl groups : May contribute to protein-ligand interactions

Future Research Directions

To fully elucidate the biological activity of this compound, further studies are needed:

  • In vitro enzyme assays : To identify specific molecular targets
  • Cell-based assays : To evaluate effects on various cell types and pathways
  • In vivo studies : To assess efficacy and toxicity in animal models
  • Structure-activity relationship studies : To optimize the compound's properties

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3S/c21-16-10-14(6-7-17(16)22)23-20(26)18-11-19(13-4-2-1-3-5-13)25(24-18)15-8-9-29(27,28)12-15/h1-7,10-11,15H,8-9,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECCHYJBJHOESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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